molecular formula C9H12O2S B15276305 Methyl 2-(5-methylthiophen-2-yl)propanoate

Methyl 2-(5-methylthiophen-2-yl)propanoate

Cat. No.: B15276305
M. Wt: 184.26 g/mol
InChI Key: IVMBQHJHAQIHRK-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylthiophen-2-yl)propanoate typically involves the esterification of 2-(5-methylthiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of advanced purification methods such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive thiophene derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methylthiophen-2-yl)propanoic acid
  • Methyl 3-(5-methylthiophen-2-yl)propanoate
  • 2-(5-methylthiophen-2-yl)ethanol

Uniqueness

Methyl 2-(5-methylthiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl-substituted thiophene ring also contributes to its unique properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 2-(5-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H12O2S/c1-6-4-5-8(12-6)7(2)9(10)11-3/h4-5,7H,1-3H3

InChI Key

IVMBQHJHAQIHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)C(=O)OC

Origin of Product

United States

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